molecular formula C24H20N4O B5524649 (NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine

(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine

Cat. No.: B5524649
M. Wt: 380.4 g/mol
InChI Key: JEFBQULJXJIZKG-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine is a complex organic compound that features a combination of carbazole, pyrazole, and hydroxylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine typically involves multi-step organic reactions. The starting materials often include 9-ethylcarbazole, phenylhydrazine, and appropriate aldehydes or ketones. The key steps in the synthesis may include:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the carbazole moiety: This step involves the coupling of 9-ethylcarbazole with the pyrazole derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the hydroxylamine group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-ethylcarbazole: A simpler compound with similar structural features but lacking the pyrazole and hydroxylamine groups.

    Phenylhydrazine: Contains the hydrazine functional group but lacks the carbazole and pyrazole moieties.

    Hydroxylamine: A simple compound with the hydroxylamine group but without the complex aromatic structure.

Uniqueness

(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine is unique due to its combination of carbazole, pyrazole, and hydroxylamine functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(NE)-N-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-2-27-22-11-7-6-10-20(22)21-14-17(12-13-23(21)27)24-18(15-25-29)16-28(26-24)19-8-4-3-5-9-19/h3-16,29H,2H2,1H3/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFBQULJXJIZKG-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.